3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole
Overview
Description
3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a toluene-4-sulfonyl group at position 1. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the toluene-4-sulfonyl group, making it less reactive in certain chemical reactions.
1-(Toluene-4-sulfonyl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5, affecting its chemical properties and reactivity.
Uniqueness
3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole is unique due to the presence of both the methyl groups and the toluene-4-sulfonyl group. This combination imparts distinct chemical properties, making it valuable in various chemical reactions and research applications.
Biological Activity
3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a toluene-4-sulfonyl group and two methyl groups at positions 3 and 5. The synthesis of this compound typically involves the reaction of toluene-4-sulfonyl hydrazine with appropriate carbonyl compounds, followed by cyclization to form the pyrazole structure. Various synthetic routes have been reported, emphasizing the efficiency and yield of the process .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways . Notably, when used in combination with doxorubicin, it displayed a synergistic effect, enhancing the cytotoxicity against resistant cancer cells .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory activity. In animal models, it significantly reduced inflammation markers such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may be beneficial in treating inflammatory diseases.
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances the electron-withdrawing properties of the pyrazole ring, facilitating interactions with enzymes and receptors involved in various biological pathways .
Case Studies and Research Findings
Several studies highlight the compound's potential across different therapeutic areas:
- Antimicrobial Study : A study reported that derivatives of pyrazole exhibited effective antimicrobial activity against Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
- Anticancer Research : In a study involving breast cancer cell lines, this compound demonstrated an IC50 value lower than that of standard chemotherapeutics when assessed for cytotoxicity .
- Anti-inflammatory Trials : Experimental models showed that administration of the compound resulted in a marked decrease in paw edema in rats, indicating potent anti-inflammatory effects .
Comparative Analysis
Activity | This compound | Standard Drug |
---|---|---|
Antibacterial | Effective against E. coli, S. aureus | Ampicillin |
Anticancer | Induces apoptosis in MCF-7 cells | Doxorubicin |
Anti-inflammatory | Reduces TNF-α and IL-6 levels | Dexamethasone |
Properties
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-6-12(7-5-9)17(15,16)14-11(3)8-10(2)13-14/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCPVLMBKAGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294119 | |
Record name | 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-12-1 | |
Record name | NSC94604 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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